6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one
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Overview
Description
6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one typically involves the reaction of 2-amino-5-chlorobenzotrifluoride with formamide under acidic conditions. The reaction proceeds through cyclization to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The quinazolinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, oxidized or reduced derivatives, and biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a trifluoromethyl group on the quinazolinone ring enhances its stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H4ClF3N2O |
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Molecular Weight |
248.59 g/mol |
IUPAC Name |
6-chloro-2-(trifluoromethyl)-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-4H |
InChI Key |
DCAVADITCDOXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Cl)C(F)(F)F |
Origin of Product |
United States |
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